REACTION_CXSMILES
|
[C:1]([OH:5])(C)([CH3:3])[CH3:2].[CH2:6]([C:8]1[CH:9]=[CH:10]C(C=C)=[N:12][CH:13]=1)[CH3:7].BrN1C(=O)CCC1=O.[OH-].[Na+]>O>[CH2:9]([C:8]1[CH:6]=[CH:7][C:2]([CH:1]2[CH2:3][O:5]2)=[N:12][CH:13]=1)[CH3:10] |f:3.4|
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=CC(=NC1)C=C
|
Name
|
|
Quantity
|
2250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
324 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
ADDITION
|
Details
|
was added in 30 min. at 25-30° C
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
was added into it
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred for 45 min
|
Duration
|
45 min
|
Type
|
EXTRACTION
|
Details
|
Product was extracted twice with 1100 mL methyl tert-butyl ether
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=CC(=NC1)C1OC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 206.13 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |